5-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Description
Structure and Synthesis 5-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound comprising a 1,3,4-thiadiazole core substituted at position 5 with a 4-chloro-1-methylpyrazole moiety and an amine group at position 2. The synthesis of such derivatives typically involves cyclocondensation reactions. For example, analogous compounds like 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine are synthesized via reactions of isonicotinoyl hydrazide with potassium thiocyanate under acidic conditions . The chloro-methylpyrazole substituent likely originates from a pre-functionalized hydrazide intermediate, followed by cyclization.
Key Features The 1,3,4-thiadiazole ring is electron-deficient, enabling hydrogen bonding via the amine group, which is critical for biological interactions . While direct crystallographic data for this compound is unavailable, structurally related derivatives (e.g., 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine) exhibit planar thiadiazole rings with dihedral angles of 18.2°–30.3° relative to substituent aromatic rings, influencing molecular packing and intermolecular interactions .
Properties
IUPAC Name |
5-(4-chloro-1-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN5S/c1-12-2-3(7)4(11-12)5-9-10-6(8)13-5/h2H,1H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSXXTLXZFNDND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=NN=C(S2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of hydrazine derivatives with chloro-substituted pyrazoles. The reaction conditions typically involve heating the reactants in the presence of a suitable catalyst, such as sulfuric acid or polyphosphoric acid, to facilitate the formation of the thiadiazole ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Site
The electron-withdrawing chlorine atom at the pyrazole ring’s 4-position facilitates nucleophilic substitution reactions. For example:
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Amination : Reaction with aliphatic or aromatic amines under basic conditions yields 4-amino-substituted derivatives .
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Hydrolysis : Treatment with aqueous NaOH generates hydroxylated pyrazole-thiadiazole hybrids.
Table 1: Substitution Reactions at the Chlorine Position
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Ethylamine | K₂CO₃, DMF, 80°C | 4-Ethylamino-pyrazole-thiadiazole | 72 | |
| NaOH (10% aq.) | Reflux, 6 h | 4-Hydroxy-pyrazole-thiadiazole | 68 |
Functionalization of the Thiadiazole Ring
The 1,3,4-thiadiazole ring undergoes electrophilic and cyclization reactions:
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Alkylation/Acylation : The 2-amino group reacts with alkyl halides or acyl chlorides to form N-substituted derivatives. For instance, treatment with acetyl chloride produces N-acetylated analogs .
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Cyclocondensation : Reaction with aldehydes or ketones forms Schiff bases, which can further cyclize into triazoles or oxadiazoles under catalytic conditions .
Table 2: Thiadiazole Ring Modifications
Pyrazole Ring Reactivity
The 1-methylpyrazole moiety participates in:
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N-Methylation : Further methylation at the pyrazole nitrogen using methyl iodide enhances lipophilicity .
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Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic groups at the pyrazole’s 3-position, mediated by Pd catalysts .
Key Mechanistic Insight :
The pyrazole’s nitrogen atoms act as electron donors, stabilizing intermediates during coupling reactions. For example, palladium-catalyzed C–N coupling with quinoline derivatives improves binding affinity in enzyme inhibition studies .
Condensation and Heterocycle Fusion
The compound serves as a precursor for fused heterocycles:
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Triazole Formation : Reaction with hydrazine derivatives yields triazole-thiadiazole hybrids via cyclocondensation .
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Thiazolidinone Synthesis : Condensation with thioglycolic acid produces thiazolidinone rings, enhancing cytotoxic activity .
Example Reaction Pathway :
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Step 1 : Condensation with thiosemicarbazide forms a thiosemicarbazone intermediate .
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Step 2 : Cyclization in acidic media generates a 1,3,4-thiadiazole fused with a triazole .
Catalytic Hydrogenation
Selective reduction of the thiadiazole ring’s C=N bond using H₂/Pd-C yields dihydrothiadiazole derivatives, altering electronic properties for targeted bioactivity .
pH-Dependent Reactivity
The amine group’s basicity (pKa ~8.2) enables pH-sensitive reactions:
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties:
Research has indicated that derivatives of 1,3,4-thiadiazole, including 5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine, exhibit notable antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. For instance, the presence of electron-withdrawing groups like chlorine enhances the antimicrobial efficacy against various strains .
Antitumor Activity:
Several studies have explored the antitumor potential of thiadiazole derivatives. The compound has been evaluated for its ability to induce apoptosis in cancer cells. The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the thiadiazole ring can significantly enhance anticancer activity. For example, compounds with halogen substitutions have shown promising results against cancer cell lines such as MCF-7 .
Neuroprotective Effects:
There is emerging evidence supporting the neuroprotective effects of thiadiazole derivatives. These compounds have been studied for their ability to mitigate oxidative stress and inflammation in neuronal cells. This potential makes them candidates for treating neurodegenerative diseases .
Agricultural Applications
Pesticidal Activity:
Thiadiazole derivatives are also being investigated for their pesticidal properties. They have shown effectiveness in controlling various agricultural pests and pathogens. The mechanism often involves disrupting metabolic processes in target organisms, making them valuable in crop protection strategies .
Plant Growth Regulators:
Some studies suggest that these compounds can act as plant growth regulators, enhancing growth and resistance to environmental stresses in crops. Their application could lead to improved agricultural yields and sustainability .
Material Science Applications
Fluorescent Materials:
The unique structural features of thiadiazole derivatives allow them to be explored as components in fluorescent materials. Research has demonstrated that these compounds can exhibit aggregation-induced emission (AIE) properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors .
Chelating Agents:
5-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine can also function as a chelating agent for transition metals. This property is beneficial in various applications including catalysis and metal ion extraction processes .
Case Studies
Mechanism of Action
The mechanism by which 5-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structural analogs and their biological/physical properties is provided below.
Table 1: Structural and Functional Comparison
Key Findings
Electronic and Structural Differences
- The target compound ’s 4-chloro-1-methylpyrazole group enhances lipophilicity compared to pyridyl (logP ~1.8 vs. ~0.5 for pyridyl derivatives), favoring interactions with hydrophobic enzyme pockets .
- In contrast, 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine forms stronger hydrogen bonds (e.g., with Glu166 in SARS-CoV-2 Mpro, bond distance 1.1 Å) due to the pyridyl nitrogen’s electronegativity .
Biological Activity Anticancer Activity: The phenoxypyridin-3-yl analog demonstrates moderate cytotoxicity (IC₅₀ ~25 μM in MCF-7 cells), attributed to intercalation with DNA or kinase inhibition . The target compound’s chloro-methylpyrazole group may confer similar activity but with improved metabolic stability. Anticonvulsant Activity: Benzotriazole-thiadiazole hybrids (e.g., compound 62 in ) reduce seizure duration by 60% at 200 mg/kg, suggesting that the thiadiazole-amine scaffold is critical for CNS penetration.
Synthetic Accessibility
- Ultrasound-assisted synthesis (e.g., for 5-(benzylthio) derivatives) reduces reaction times from 12 hours to 2 hours, achieving yields >85% . This method could be adapted for the target compound by optimizing solvent and catalyst systems.
Market and Applications
- The 4-methylphenyl analog has a projected market value of $12.5 million by 2025, driven by its use in agrochemicals and small-molecule therapeutics . The target compound’s chloro-pyrazole group may expand its utility in pesticide development.
Biological Activity
5-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of 5-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is with a molecular weight of 202.67 g/mol. The presence of the thiadiazole ring and the chlorinated pyrazole moiety contributes to its biological activity.
Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. A study synthesized various 1,3,4-thiadiazole derivatives and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria using the disc diffusion method. The results indicated that certain derivatives showed notable activity against Staphylococcus aureus and Escherichia coli.
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| A1 | Significant | Moderate |
| A2 | High | High |
| B2 | Moderate | Significant |
The compound 5-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine was noted for its enhanced activity due to the electron-withdrawing effects of the chlorine substituent .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been extensively studied. A recent investigation into various 5-substituted thiadiazoles revealed that modifications in the structure could significantly affect their cytotoxicity. For instance, derivatives with specific substitutions exhibited IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
| Derivative | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 4i | 2.32 | MCF-7 |
| 4f | 5.36 | MCF-7 |
| 4c | 10.10 | HepG2 |
The mechanism of action involves inducing apoptotic cell death through the activation of specific pathways .
Structure–Activity Relationship (SAR)
The biological activity of thiadiazole compounds can often be correlated with their structural features. The presence of electron-withdrawing groups (like Cl) at specific positions has been shown to enhance antimicrobial activity, while electron-donating groups can improve anticancer efficacy. This relationship underscores the importance of careful structural modification in drug design .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiadiazole derivatives demonstrated that compound A2 exhibited significant antibacterial effects against both Gram-positive and Gram-negative strains. This was attributed to its ability to disrupt bacterial cell wall synthesis.
Case Study 2: Anticancer Activity
In a preclinical trial involving tumor-bearing mice, a derivative similar to 5-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine was evaluated for its targeting ability towards sarcoma cells. The results indicated a promising reduction in tumor size and enhanced survival rates compared to controls .
Q & A
Q. What are the standard synthetic protocols for 5-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine?
The synthesis typically involves cyclization reactions. For example, hydrazide derivatives (e.g., isonicotinoyl hydrazide) can be reacted with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄) to form the thiadiazole core. Subsequent functionalization with chloroacetyl chloride or aromatic aldehydes in solvents like DMF or ethanol introduces the pyrazole substituent. Reaction conditions often require precise temperature control (e.g., 363 K for 6 hours) and catalysts like triethylamine to optimize yields . Alternative routes use POCl₃-mediated cyclization of carboxylic acid derivatives with thiosemicarbazides, followed by pH adjustment (e.g., ammonia solution) for precipitation .
Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming proton and carbon environments, particularly distinguishing NH₂ groups (δ ~5.5 ppm in ¹H NMR) and aromatic protons. Mass spectrometry (MS) validates molecular weight (e.g., 135.58 g/mol for the core structure) . Single-crystal X-ray diffraction is essential for resolving bond lengths, dihedral angles (e.g., 18.2–30.3° between thiadiazole and pyridine rings), and hydrogen-bonding networks. Crystallization from ethanol or acetone solutions is standard for obtaining diffraction-quality crystals .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yield and purity?
- Solvent Selection: Polar aprotic solvents like DMF enhance nucleophilic substitution reactions (e.g., introducing chloro or methyl groups) .
- Catalysis: Triethylamine or NaH accelerates cyclization by deprotonating intermediates .
- Temperature Control: Reflux at 90°C for 3–6 hours ensures complete cyclization without decomposition .
- Workup Strategies: Adjusting pH to 8–9 with ammonia precipitates the product, reducing impurities. Recrystallization from DMSO/water (2:1) improves purity .
Q. How do structural modifications (e.g., substituent variation) influence biological activity?
- Pyrazole Substitution: Introducing electron-withdrawing groups (e.g., 4-chloro) enhances electrophilic reactivity, potentially increasing interactions with biological targets like enzymes .
- Thiadiazole Core: The sulfur atom in the thiadiazole ring contributes to π-stacking interactions, affecting antifungal and insecticidal activities. Derivatives with methylphenyl substituents show improved bioactivity compared to unsubstituted analogs .
- Hydrogen Bonding: N–H···N interactions in the crystal lattice (observed via X-ray) correlate with solubility and bioavailability .
Q. How should researchers address contradictions in reported biological activity data?
- Standardized Assays: Discrepancies in IC₅₀ values may arise from variations in assay protocols (e.g., fungal strain selection). Replicating studies under controlled conditions (e.g., CLSI guidelines) is critical .
- Structural Validation: Contradictions in activity may stem from undetected impurities or stereochemical differences. Re-characterizing compounds via HPLC and X-ray crystallography ensures structural fidelity .
- Mechanistic Studies: Comparative molecular docking or enzyme inhibition assays can clarify whether activity differences arise from target specificity or off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
